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4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

α-glucosidase inhibition type 2 diabetes drug repurposing

4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide (CAS 539805-78-2; PubChem CID is a synthetic sulfonamide-functionalized piperazine derivative with the molecular formula C₂₄H₂₅N₃O₃S and a molecular weight of 435.5 g/mol. The compound belongs to the N,N-diphenylpiperazine-1-carboxamide class, distinguished by a para-toluenesulfonyl (4-methylbenzenesulfonyl) substituent at the piperazine 4-position.

Molecular Formula C24H25N3O3S
Molecular Weight 435.54
CAS No. 539805-78-2
Cat. No. B2724276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
CAS539805-78-2
Molecular FormulaC24H25N3O3S
Molecular Weight435.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H25N3O3S/c1-20-12-14-23(15-13-20)31(29,30)26-18-16-25(17-19-26)24(28)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3
InChIKeyRCVCBRYJFHFWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide (CAS 539805-78-2): Procurement-Relevant Identity and Compound Class Context


4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide (CAS 539805-78-2; PubChem CID 1322817) is a synthetic sulfonamide-functionalized piperazine derivative with the molecular formula C₂₄H₂₅N₃O₃S and a molecular weight of 435.5 g/mol [1]. The compound belongs to the N,N-diphenylpiperazine-1-carboxamide class, distinguished by a para-toluenesulfonyl (4-methylbenzenesulfonyl) substituent at the piperazine 4-position. It has been identified in computational drug-repurposing screens as an inhibitor of α-glucosidase (EC 3.2.1.20), a clinically validated target for type 2 diabetes management, and was selected among the most active compounds for pharmacophore query generation in a 2023 virtual screening study [2]. The compound exhibits zero Lipinski rule-of-five violations (HBA 4, HBD 0, LogP 3.8, MW 435.4 Da), indicating favorable oral drug-likeness properties [2].

Why Generic Substitution Fails for 4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide: Comparator-Referenced Structural and Pharmacophoric Differentiation


Within the N,N-diphenylpiperazine-1-carboxamide sulfonamide series, substitution at the para-position of the benzenesulfonyl ring is a critical determinant of both target engagement and physicochemical behavior. The target compound's para-methyl substituent confers a distinct combination of electronic (σₚ = −0.17 for CH₃) and steric properties relative to the unsubstituted phenyl analog (CAS 539805-82-8), the 4-chloro analog (CAS 708242-29-9), and the 2,4-dimethyl analog (CAS 501104-63-8). In the 2023 α-glucosidase drug-repurposing study, 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide was explicitly retained among the top three most active compounds used for pharmacophore query generation, alongside Celgosivir and Voglibose, confirming that its specific substitution pattern yields a pharmacophoric profile not shared by all in-class sulfonamide congeners [1]. Generic replacement with a structurally similar but pharmacophorically unvalidated analog therefore risks loss of the precise hydrogen-bond acceptor, hydrophobic, and aromatic feature geometry that qualified this scaffold for virtual screening prioritization [1].

4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


α-Glucosidase Inhibitory Potency: Quantitative Benchmarking Against Voglibose and Celgosivir

In a 2023 integrated in silico and in vitro drug-repurposing study, 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide exhibited an α-glucosidase IC₅₀ of 25.1189 µM, a potency comparable to the clinically used α-glucosidase inhibitor voglibose (IC₅₀ = 23.4 µM) and approximately 635-fold more potent than celgosivir (IC₅₀ = 15.95 mM) in the same comparative dataset [1]. The compound's IC₅₀ is within approximately 7% of voglibose's value, placing it in a comparable potency tier while offering a structurally distinct sulfonamide-piperazine chemotype versus the iminosugar-based voglibose scaffold [1]. This near-equipotent positioning against a marketed drug, combined with a completely different chemical series, makes the compound a valuable tool molecule for target validation studies where chemotype diversification is required [1].

α-glucosidase inhibition type 2 diabetes drug repurposing

Drug-Likeness Profile: Zero Lipinski Violations with Differentiated Physicochemical Signature

4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide exhibits zero violations of Lipinski's rule of five, with a computed hydrogen-bond acceptor count of 4, hydrogen-bond donor count of 0, LogP of 3.8, and molecular weight of 435.4 Da [1]. In comparison, voglibose has 8 HBA, 8 HBD, LogP of 3.1, and MW 267.28 Da—also zero violations but a markedly different polarity profile driven by its polyhydroxylated iminosugar structure [1]. The target compound's zero HBD count is particularly notable: among HBD-deficient α-glucosidase inhibitor scaffolds, this property may reduce desolvation penalties at the binding site and contribute to the favorable binding kinetics implied by its pharmacophore model selection [1]. The combination of zero HBD, moderate LogP (3.8), and compact rotatable bond count (4) differentiates this compound from polar, HBD-rich carbohydrate-mimetic α-glucosidase inhibitors such as voglibose, miglitol, and acarbose [1].

drug-likeness Lipinski rule of five physicochemical profiling

Pharmacophore Model Prioritization: Selection Among 19 Candidate Inhibitors for Virtual Screening Query Generation

In a systematic virtual screening workflow, 19 candidate α-glucosidase inhibitors—including acarbose, metformin, miglitol, migalastat, 1-deoxynojirimycin, and multiple sugar analogs—were docked against α-glucosidase. From this pool, only three compounds were selected for pharmacophore query generation based on their superior binding affinity scores and RMSD values: celgosivir, voglibose, and 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide [1]. The pharmacophore model was defined by four essential features—hydrogen bond acceptor, hydrogen bond donor, hydrophobic, and aromatic groups—and was subsequently used to screen FDA-approved drug libraries for repurposing candidates [1]. That this compound was retained while 16 other candidates—including clinically used drugs metformin and acarbose—were excluded from query generation constitutes a computationally rigorous, comparator-based selection event that is rare among commercially available screening compounds [1]. This prioritization reflects a validated pharmacophoric match to the α-glucosidase active site that is not shared by structurally related sulfonamide-piperazine analogs lacking equivalent docking validation [1].

pharmacophore modeling virtual screening ligand-based drug design

Structural Differentiation from Closest Sulfonamide Analogs: Para-Methyl Substitution Effect

Among the N,N-diphenylpiperazine-1-carboxamide sulfonamide sub-series, the para-methyl substituent on the benzenesulfonyl ring distinguishes this compound from its closest commercially cataloged analogs: the unsubstituted phenyl analog 4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide (CAS 539805-82-8), the 4-chloro analog (CAS 708242-29-9), and the 2,4-dimethyl analog (CAS 501104-63-8) [1][2]. The para-methyl group contributes a positive inductive effect (σₚ = −0.17) that increases electron density on the sulfonyl sulfur relative to the unsubstituted (σₚ = 0) and 4-chloro (σₚ = +0.23, electron-withdrawing) analogs, potentially modulating sulfonyl oxygen hydrogen-bond acceptor strength [3]. This electronic modulation is consistent with the compound's retention in the α-glucosidase pharmacophore model, where hydrogen-bond acceptor features were explicitly required [2]. The para-methyl also increases LogP by approximately 0.4–0.6 units relative to the unsubstituted phenyl analog (estimated by the Hansch π constant for CH₃ ≈ 0.56), enhancing membrane permeability potential without introducing the toxicity risks associated with halogenated analogs [3].

structure-activity relationship sulfonamide piperazine analog differentiation

Evidence-Backed Application Scenarios for 4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide (CAS 539805-78-2) in Scientific Research and Drug Discovery


α-Glucosidase Chemotype Diversification Studies in Type 2 Diabetes Target Validation

This compound is suitable as a non-iminosugar, non-carbohydrate-mimetic reference inhibitor for α-glucosidase target-validation experiments. Its IC₅₀ of 25.1189 µM is within 7% of voglibose (23.4 µM), enabling potency-matched comparisons between a sulfonamide-piperazine chemotype and the iminosugar class [1]. Researchers studying resistance mechanisms to iminosugar-based α-glucosidase inhibitors or seeking to validate the enzyme's ligandability by non-polar scaffolds can use this compound as a structurally orthogonal probe, with the added advantage of zero hydrogen-bond donors that simplify interpretation of binding-mode hypotheses [1].

Pharmacophore-Guided Virtual Screening Campaigns Targeting α-Glucosidase

The compound's inclusion as one of only three molecules used to generate a validated four-feature pharmacophore model (HBA, HBD, hydrophobic, aromatic) for α-glucosidase makes it a qualifying reference ligand for setting up new virtual screening workflows [1]. Procurement of this compound enables laboratories to replicate the published pharmacophore methodology, calibrate docking protocols against a known active, and benchmark the performance of custom compound libraries against the Alamri et al. (2023) baseline [1]. This application is directly supported by the retention of this compound over 16 other candidates including clinically used drugs [1].

Sulfonamide-Piperazine Structure-Activity Relationship (SAR) Exploration with Defined Electronic Modulation

The para-methyl substituent on the benzenesulfonyl ring provides a quantifiable electronic modulation point (Hammett σₚ = −0.17) relative to the unsubstituted (σₚ = 0) and 4-chloro (σₚ = +0.23) commercially available analogs [2][3]. Medicinal chemistry groups building SAR tables around sulfonamide-piperazine α-glucosidase inhibitors can procure this compound alongside its des-methyl and 4-chloro congeners to systematically probe the influence of para-substituent electronic effects on target potency, selectivity, and physicochemical properties, using established Hammett linear free-energy relationship analysis [3].

Drug-Likeness Benchmarking and in Vitro ADME Panel Reference Compound

With zero Lipinski violations, zero hydrogen-bond donors, moderate LogP (3.8), and a molecular weight of 435.4 Da, this compound serves as a mid-range reference standard for in vitro ADME assay panels evaluating permeability (e.g., PAMPA, Caco-2), metabolic stability, and plasma protein binding of sulfonamide-containing drug candidates [1]. Its distinct profile—high passive-permeability potential (low HBD, moderate LogP) combined with moderate aqueous solubility expectations—makes it a useful calibrant for differentiating permeability-limited from solubility-limited absorption in early-stage ADME screening cascades [1].

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